molecular formula C12H12ClFN2O2 B2786542 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide CAS No. 1421491-27-1

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

Cat. No.: B2786542
CAS No.: 1421491-27-1
M. Wt: 270.69
InChI Key: ONEYRLINZAFUNI-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide (CAS 1421491-27-1) is a synthetic small molecule with a molecular formula of C12H12ClFN2O2 and a molecular weight of 270.69 . It belongs to the class of azetidinone derivatives, a group of compounds of significant interest in medicinal chemistry due to their wide spectrum of biological activities . Beyond their classic role as the core of β-lactam antibiotics, azetidinone scaffolds are recognized for their potential in antiviral, cytostatic, and anticancer research . Recent scientific literature highlights that novel azetidinone derivatives have demonstrated moderate inhibitory activity against human coronavirus and influenza A virus, while others have shown promise as antibiotic adjuvants to enhance efficacy against resistant bacterial strains . Furthermore, related compounds featuring the 3-chloro-4-fluorophenyl motif are frequently investigated in drug discovery, particularly in the development of potent inhibitors for molecular targets in oncology, such as MDM2-p53 interaction inhibitors . The structural features of this compound make it a valuable intermediate or scaffold for researchers exploring new therapeutic agents for infectious diseases, cancer, and other conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2/c1-7(17)16-5-8(6-16)12(18)15-9-2-3-11(14)10(13)4-9/h2-4,8H,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYRLINZAFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with azetidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and increased yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor in melanin synthesis. This inhibition can lead to reduced melanin production, which has applications in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields .

Biological Activity

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3-chloro-4-fluoroaniline with azetidine-3-carboxylic acid, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions. The final product is obtained after acetylation with acetic anhydride.

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide exhibits its biological effects primarily through enzyme inhibition. Notably, it acts as a tyrosinase inhibitor , which is crucial in melanin synthesis. By binding to the active site of tyrosinase, it prevents the oxidation of L-tyrosine to dopaquinone, thereby reducing melanin production. This mechanism has implications for treating hyperpigmentation disorders and other skin conditions .

Anticancer Activity

Research indicates that azetidine derivatives, including 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, have shown promising anticancer properties. In vitro studies demonstrate that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Table 1: Anticancer Activity of Azetidine Derivatives

CompoundCell Line TestedIC50 (μM)Mode of Action
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamideMDA-MB-2315.0Tyrosinase Inhibition
1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamideMCF-70.52STAT3 Inhibition
Other Azetidine DerivativesVarious<10Apoptosis Induction

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It shows potential in reducing inflammation by inhibiting pathways associated with inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

Enzyme Inhibition Studies

In addition to tyrosinase inhibition, studies have explored the compound's ability to inhibit other enzymes involved in metabolic pathways. For instance, it may interact with enzymes linked to cancer progression, although further research is needed to elucidate these interactions fully .

Case Studies and Research Findings

Several studies have highlighted the efficacy of azetidine derivatives in cancer treatment:

  • Study on Breast Cancer Cells : A study demonstrated that azetidine derivatives exhibited significant cytotoxic effects on MDA-MB-231 cells at concentrations as low as 5 μM. The mechanism involved apoptosis induction through caspase activation .
  • Tyrosinase Inhibition : Research indicated that 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide effectively inhibited tyrosinase activity in vitro, suggesting its potential use in cosmetic formulations aimed at reducing skin pigmentation .

Q & A

Q. How can machine learning models predict novel derivatives with enhanced binding affinity?

  • Methodological Answer : Train models on datasets combining molecular descriptors (e.g., LogP, polar surface area) and bioactivity data. Feature importance analysis identifies critical substituents. Validate predictions with SPR (surface plasmon resonance) binding assays .

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